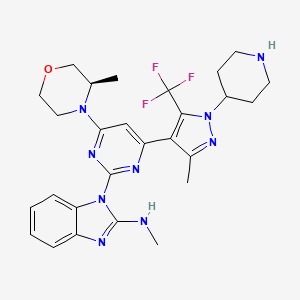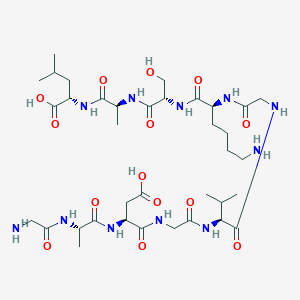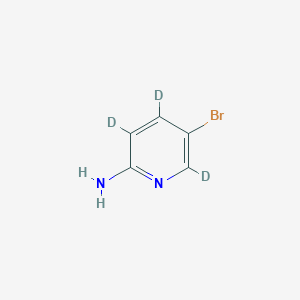
Cox-2-IN-27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cox-2-IN-27 is a selective cyclooxygenase-2 inhibitor. Cyclooxygenase-2 is an enzyme that plays a significant role in the inflammatory process and is implicated in various diseases, including cancer and neurodegenerative disorders. Selective cyclooxygenase-2 inhibitors like this compound are designed to reduce inflammation and pain without affecting cyclooxygenase-1, which is responsible for protecting the gastrointestinal tract .
Méthodes De Préparation
The synthesis of Cox-2-IN-27 involves several steps, starting with the preparation of key intermediates. One common method involves the use of 5-hydroxy-2-methylpyridine, which is converted to the corresponding acetyl derivative through a series of practical synthetic steps . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Cox-2-IN-27 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
Applications De Recherche Scientifique
Cox-2-IN-27 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of cyclooxygenase-2 and its effects on prostaglandin synthesis. In biology, it is used to investigate the role of cyclooxygenase-2 in inflammation and cancer. In medicine, this compound is being explored as a potential therapeutic agent for treating inflammatory diseases, cancer, and neurodegenerative disorders. In industry, it is used in the development of new anti-inflammatory drugs and as a reference compound in drug discovery .
Mécanisme D'action
Cox-2-IN-27 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By blocking this pathway, this compound reduces inflammation and pain without affecting the protective functions of cyclooxygenase-1 in the gastrointestinal tract. The molecular targets of this compound include the active site of cyclooxygenase-2, where it binds and prevents the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Cox-2-IN-27 is part of a class of selective cyclooxygenase-2 inhibitors known as coxibs. Similar compounds include celecoxib, rofecoxib, etoricoxib, and valdecoxib. Compared to these compounds, this compound may offer unique advantages in terms of selectivity and potency. For example, it may have a higher binding affinity for cyclooxygenase-2 or a better safety profile with fewer gastrointestinal side effects. The uniqueness of this compound lies in its specific chemical structure, which allows for selective inhibition of cyclooxygenase-2 without affecting cyclooxygenase-1 .
Propriétés
Formule moléculaire |
C29H24ClN7S3 |
|---|---|
Poids moléculaire |
602.2 g/mol |
Nom IUPAC |
N-[(2E)-2-[(Z)-[4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2-ylidene]hydrazinylidene]propyl]-4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C29H24ClN7S3/c1-19(16-31-27-33-26(18-39-27)37-24-11-7-6-10-23(24)32-28(37)38-2)34-35-29-36(22-8-4-3-5-9-22)25(17-40-29)20-12-14-21(30)15-13-20/h3-15,17-18H,16H2,1-2H3,(H,31,33)/b34-19+,35-29- |
Clé InChI |
VVGDOFKPSNGUQP-QBSJXOACSA-N |
SMILES isomérique |
C/C(=N\N=C/1\N(C(=CS1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/CNC4=NC(=CS4)N5C6=CC=CC=C6N=C5SC |
SMILES canonique |
CC(=NN=C1N(C(=CS1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)CNC4=NC(=CS4)N5C6=CC=CC=C6N=C5SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


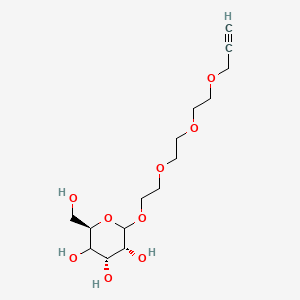

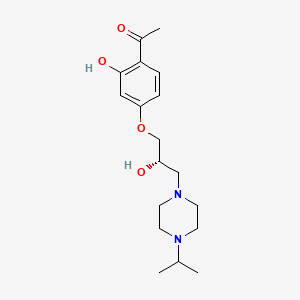
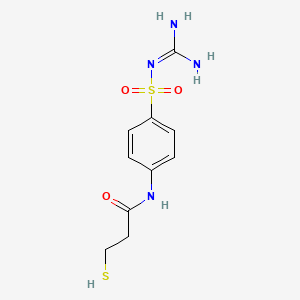
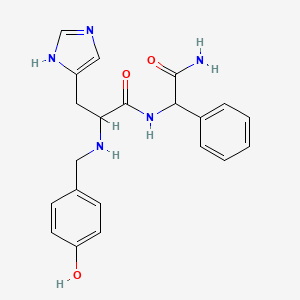
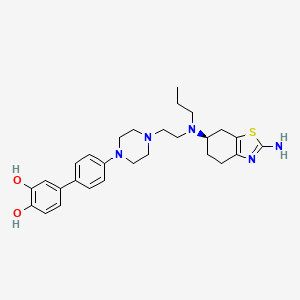
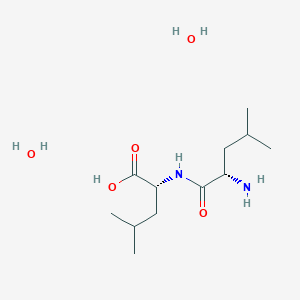
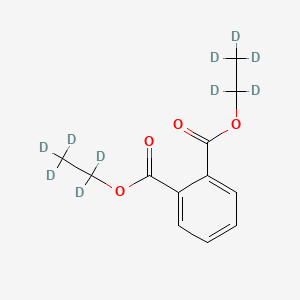
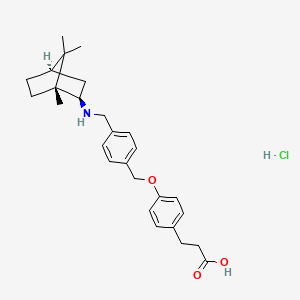
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
